molecular formula C10H9BrN2O B11862215 2-Bromo-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 420119-18-2

2-Bromo-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No.: B11862215
CAS No.: 420119-18-2
M. Wt: 253.09 g/mol
InChI Key: RNKKANZRLMVYNN-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of the bromine atom and the imidazo[1,2-a]pyridine moiety in its structure makes it a valuable scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform (CHCl3), leading to the substitution of a hydrogen atom at the C-3 position with a bromine atom . This reaction proceeds under mild conditions and is confirmed by X-ray structural analysis.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale halogenation reactions using bromine or other brominating agents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromine (Br2): Used for the initial halogenation.

    Sodium Methoxide (NaOMe): Employed in substitution reactions.

    Transition Metal Catalysts: Utilized in radical reactions for further functionalization.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminated derivatives, while oxidation reactions can produce oxidized imidazo[1,2-a]pyridine compounds.

Scientific Research Applications

2-Bromo-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the imidazo[1,2-a]pyridine moiety play crucial roles in binding to these targets, leading to various biological effects. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives.

Properties

CAS No.

420119-18-2

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

2-bromo-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone

InChI

InChI=1S/C10H9BrN2O/c1-7-10(8(14)6-11)13-5-3-2-4-9(13)12-7/h2-5H,6H2,1H3

InChI Key

RNKKANZRLMVYNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)CBr

Origin of Product

United States

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